N-Carbamoyl-3-(2-hydroxy-5-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbamoyl-3-(2-hydroxy-5-nitrophenyl)prop-2-enamide is a chemical compound with a complex structure that includes a carbamoyl group, a hydroxy group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-3-(2-hydroxy-5-nitrophenyl)prop-2-enamide typically involves the reaction of a suitable precursor with carbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-3-(2-hydroxy-5-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The carbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Carbamoyl-3-(2-hydroxy-5-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Carbamoyl-3-(2-hydroxy-5-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-nitrophenyl)prop-2-enamide
- 2-Cyano-3-(2-hydroxy-5-nitrophenyl)prop-2-enamide
- N-(2-hydroxy-5-nitrophenyl)prop-2-enamide
Uniqueness
N-Carbamoyl-3-(2-hydroxy-5-nitrophenyl)prop-2-enamide is unique due to the presence of both a carbamoyl group and a hydroxy group on the nitrophenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62879-67-8 |
---|---|
Molecular Formula |
C10H9N3O5 |
Molecular Weight |
251.20 g/mol |
IUPAC Name |
N-carbamoyl-3-(2-hydroxy-5-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C10H9N3O5/c11-10(16)12-9(15)4-1-6-5-7(13(17)18)2-3-8(6)14/h1-5,14H,(H3,11,12,15,16) |
InChI Key |
XTIYAPFFUKDPAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)NC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.